(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde
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Overview
Description
(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde is an organic compound characterized by the presence of a dimethylamino group, a fluorine atom, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a fluorinated acrylaldehyde precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For instance, a zinc-promoted cyclization reaction has been successfully developed for similar compounds, providing an efficient strategy for the synthesis of substituted pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde exerts its effects involves interactions with specific molecular targets. The dimethylamino group and the fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2z)-3-(Dimethylamino)-2-chloroacrylaldehyde
- (2z)-3-(Dimethylamino)-2-bromoacrylaldehyde
- (2z)-3-(Dimethylamino)-2-iodoacrylaldehyde
Uniqueness
(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-fluoroprop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQZXWWFXNWPMP-HYXAFXHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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